molecular formula C20H23N7O6 B1665758 (6R)-5,10-Methylenetetrahydrofolate CAS No. 31690-11-6

(6R)-5,10-Methylenetetrahydrofolate

Cat. No.: B1665758
CAS No.: 31690-11-6
M. Wt: 457.4 g/mol
InChI Key: QYNUQALWYRSVHF-OLZOCXBDSA-N
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Description

  • Scientific Research Applications

  • Biochemical Analysis

    Biochemical Properties

    Arfolitixorin is involved in several biochemical reactions, primarily as a cofactor for the enzyme thymidylate synthase. This enzyme is essential for the synthesis of deoxythymidine monophosphate (dTMP), a building block of DNA. Arfolitixorin stabilizes the ternary complex formed between thymidylate synthase, 5-fluoro-2’-deoxyuridine-5’-monophosphate (FdUMP), and itself, thereby inhibiting DNA synthesis and leading to cell death . Additionally, arfolitixorin interacts with other enzymes and proteins involved in folate metabolism, enhancing the cytotoxic effects of chemotherapeutic agents like 5-fluorouracil .

    Cellular Effects

    Arfolitixorin exerts significant effects on various cell types and cellular processes. In cancer cells, it enhances the cytotoxicity of 5-fluorouracil by inhibiting DNA synthesis, leading to increased cell death . This compound also influences cell signaling pathways and gene expression, particularly those involved in cell proliferation and apoptosis. By stabilizing the thymidylate synthase complex, arfolitixorin disrupts the normal cellular metabolism, leading to reduced tumor growth and improved treatment outcomes .

    Molecular Mechanism

    The molecular mechanism of arfolitixorin involves its role as a cofactor for thymidylate synthase. Upon administration, arfolitixorin binds to thymidylate synthase and stabilizes the enzyme-substrate complex, preventing the conversion of deoxyuridine monophosphate (dUMP) to dTMP . This inhibition leads to a depletion of thymidine triphosphate (TTP), a necessary constituent of DNA, thereby inhibiting DNA synthesis and inducing tumor cell death . Additionally, arfolitixorin enhances the binding of FdUMP to thymidylate synthase, further potentiating its cytotoxic effects .

    Temporal Effects in Laboratory Settings

    In laboratory settings, the effects of arfolitixorin have been observed to change over time. Studies have shown that arfolitixorin remains stable and retains its efficacy over extended periods . Its long-term effects on cellular function, particularly in in vitro and in vivo studies, indicate that prolonged exposure to arfolitixorin can lead to sustained inhibition of DNA synthesis and continued tumor cell death . The stability and degradation of arfolitixorin are critical factors in its effectiveness as a chemotherapeutic agent.

    Dosage Effects in Animal Models

    The effects of arfolitixorin vary with different dosages in animal models. Studies have demonstrated a clear dose-response relationship, with higher doses of arfolitixorin leading to increased cytotoxic effects and improved treatment outcomes . At high doses, arfolitixorin can also exhibit toxic or adverse effects, including gastrointestinal toxicity and myelosuppression . These findings highlight the importance of optimizing the dosage regimen to balance efficacy and safety.

    Metabolic Pathways

    Arfolitixorin is involved in several metabolic pathways, primarily those related to folate metabolism. It acts as a cofactor for enzymes like thymidylate synthase and methylenetetrahydrofolate reductase, which are crucial for DNA synthesis and repair . By enhancing the activity of these enzymes, arfolitixorin increases the metabolic flux through folate-dependent pathways, leading to improved treatment outcomes . Additionally, arfolitixorin influences the levels of various metabolites, including dTMP and TTP, which are essential for DNA synthesis .

    Transport and Distribution

    Within cells and tissues, arfolitixorin is transported and distributed through specific transporters and binding proteins. It is taken up by cells via folate receptors and reduced folate carriers, which facilitate its entry into the cytoplasm . Once inside the cell, arfolitixorin is distributed to various cellular compartments, including the nucleus, where it exerts its effects on DNA synthesis . The localization and accumulation of arfolitixorin within cells are critical factors in its efficacy as a chemotherapeutic agent.

    Subcellular Localization

    Arfolitixorin is primarily localized in the cytoplasm and nucleus of cells, where it interacts with enzymes involved in DNA synthesis and repair . Its subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments . The activity and function of arfolitixorin are closely linked to its localization within the cell, as it needs to be in proximity to thymidylate synthase and other folate-dependent enzymes to exert its effects .

    Preparation Methods

    • The synthetic route for Modufolin® involves the conversion of 5,10-methylenetetrahydrofolate to its [6R]-stereoisomer.
    • Industrial production methods typically include chemical synthesis or enzymatic processes.
  • Chemical Reactions Analysis

    • Modufolin® undergoes various reactions, including oxidation, reduction, and substitution.
    • Common reagents and conditions used in these reactions depend on the specific transformation.
    • Major products formed include derivatives of [6R]-5,10-methylenetetrahydrofolate.
  • Comparison with Similar Compounds

    • Modufolin® stands out due to its unique structure and improved safety profile.
    • Similar compounds include leucovorin, levoleucovorin, and other folate derivatives.

    Properties

    IUPAC Name

    (2S)-2-[[4-[(6aR)-3-amino-1-oxo-2,5,6,6a,7,9-hexahydroimidazo[1,5-f]pteridin-8-yl]benzoyl]amino]pentanedioic acid
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C20H23N7O6/c21-20-24-16-15(18(31)25-20)27-9-26(8-12(27)7-22-16)11-3-1-10(2-4-11)17(30)23-13(19(32)33)5-6-14(28)29/h1-4,12-13H,5-9H2,(H,23,30)(H,28,29)(H,32,33)(H4,21,22,24,25,31)/t12-,13+/m1/s1
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    QYNUQALWYRSVHF-OLZOCXBDSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1C2CN(CN2C3=C(N1)N=C(NC3=O)N)C4=CC=C(C=C4)C(=O)NC(CCC(=O)O)C(=O)O
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Isomeric SMILES

    C1[C@@H]2CN(CN2C3=C(N1)N=C(NC3=O)N)C4=CC=C(C=C4)C(=O)N[C@@H](CCC(=O)O)C(=O)O
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C20H23N7O6
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID60185584
    Record name Methylenetetrahydrofolic acid, L-(+)-
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID60185584
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    457.4 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    CAS No.

    31690-11-6
    Record name 5,10-Methylene-(6R)-tetrahydrofolic acid
    Source CAS Common Chemistry
    URL https://commonchemistry.cas.org/detail?cas_rn=31690-11-6
    Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
    Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
    Record name Arfolitixorin [USAN]
    Source ChemIDplus
    URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031690116
    Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
    Record name Modufolin
    Source DrugBank
    URL https://www.drugbank.ca/drugs/DB12676
    Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
    Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
    Record name Methylenetetrahydrofolic acid, L-(+)-
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID60185584
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
    Record name ARFOLITIXORIN
    Source FDA Global Substance Registration System (GSRS)
    URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z8R4A37V9Q
    Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
    Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    (6R)-5,10-Methylenetetrahydrofolate
    Reactant of Route 2
    (6R)-5,10-Methylenetetrahydrofolate
    Reactant of Route 3
    (6R)-5,10-Methylenetetrahydrofolate
    Reactant of Route 4
    (6R)-5,10-Methylenetetrahydrofolate
    Reactant of Route 5
    (6R)-5,10-Methylenetetrahydrofolate
    Reactant of Route 6
    (6R)-5,10-Methylenetetrahydrofolate

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